molecular formula C10H22O2 B091397 Hydroxycitronellol CAS No. 107-74-4

Hydroxycitronellol

Cat. No.: B091397
CAS No.: 107-74-4
M. Wt: 174.28 g/mol
InChI Key: FPCCDPXRNNVUOM-UHFFFAOYSA-N
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Description

Hydroxycitronellol, also known as 3,7-dimethyloctane-1,7-diol, is a synthetic tertiary alcohol. It is widely used in the fragrance industry due to its pleasant floral aroma, reminiscent of lily of the valley and lilac. This compound is a derivative of citronellol and is often utilized in the formulation of perfumes, deodorants, and other personal care products .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycitronellol is typically synthesized through the hydration of citronellol. The process involves the addition of water to citronellol in the presence of a cation exchange resin catalyst. This reaction is carried out in a homogeneous solution of citronellol, water, and an inert solvent such as acetone or methyl ethyl ketone. The reaction mixture is heated to facilitate the addition reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of acetone as a solvent is preferred due to its ability to maintain homogeneity in the reaction mixture. The reaction is typically conducted at elevated temperatures, ranging from 40 to 120 degrees Celsius, to achieve high yields and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: Hydroxycitronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroxycitronellylic acid

    Reduction: Citronellol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Hydroxycitronellol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydroxycitronellol is often compared with other similar compounds, such as:

This compound stands out due to its unique combination of hydroxyl groups, which contribute to its distinct fragrance and potential biological activities.

Properties

IUPAC Name

3,7-dimethyloctane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-9(6-8-11)5-4-7-10(2,3)12/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCDPXRNNVUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID6044513
Record name 3,7-Dimethyloctane-1,7-diol
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Molecular Weight

174.28 g/mol
Source PubChem
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Physical Description

Colorless liquid with a mild floral odor; [Fleurchem MSDS], colourless very viscous liquid; mild sweet odour
Record name Hydroxycitronellol
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Record name Hydroxycitronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 60% alcohol (in ethanol)
Record name Hydroxycitronellol
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Density

0.922-0.930
Record name Hydroxycitronellol
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CAS No.

107-74-4
Record name 3,7-Dimethyl-1,7-octanediol
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Record name Hydroxydihydrocitronellol
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Record name Hydroxycitronellol
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Record name 1,7-Octanediol, 3,7-dimethyl-
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Record name 3,7-Dimethyloctane-1,7-diol
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Record name HYDROXYCITRONELLOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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